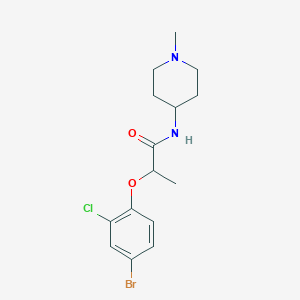
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as BCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCP belongs to the class of compounds known as selective sigma-1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is thought to involve the selective antagonism of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including the regulation of calcium signaling and the modulation of ion channels. By blocking the sigma-1 receptor, 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide may be able to modulate these processes and provide neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can modulate the release of neurotransmitters such as dopamine and serotonin, as well as the activity of ion channels such as the NMDA receptor. 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is that it is a highly selective sigma-1 receptor antagonist, which allows researchers to specifically target this receptor. However, one limitation is that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds that interact with the sigma-1 receptor.
Direcciones Futuras
There are numerous future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists that may have even greater therapeutic potential. Another area of research is the investigation of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide's effects on other cellular processes and its potential applications in other disease states. Finally, there is a need for further studies to elucidate the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide and its potential side effects.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can protect neurons from damage and improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrClN2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLBDHAANDLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



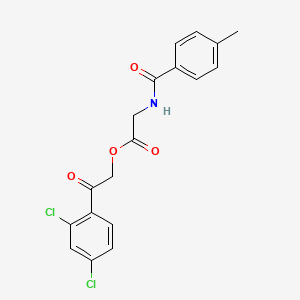
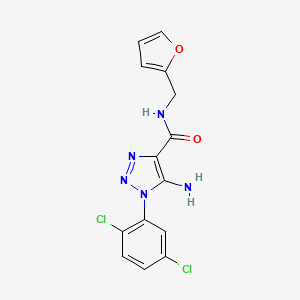

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![5-ethyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4671986.png)
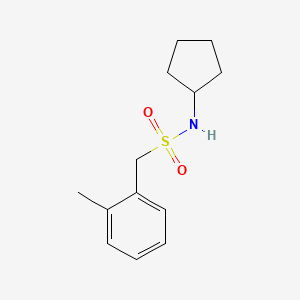
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4671988.png)
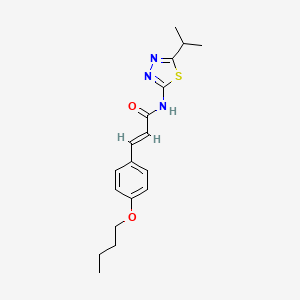
![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}azepane](/img/structure/B4672002.png)
![propyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B4672010.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4672015.png)


![4-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4672027.png)